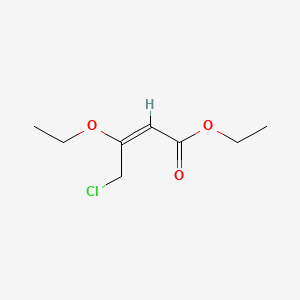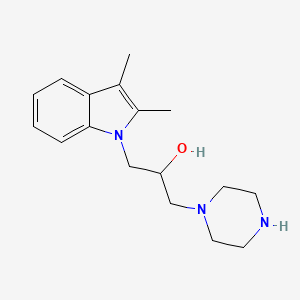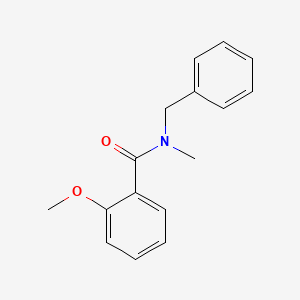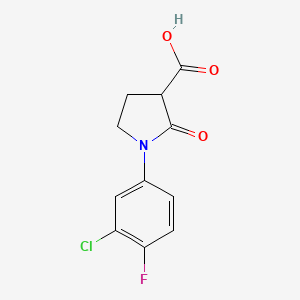
Ethyl 4-chloro-3-ethoxy-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-ethoxy-2-butenoate is an organic compound with the molecular formula C8H13ClO3. It is a derivative of butenoic acid and is characterized by the presence of a chlorine atom, an ethoxy group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-ethoxy-2-butenoate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-ethoxy-2-butenoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use high-purity reactants and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-3-ethoxy-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted butenoates .
科学的研究の応用
Ethyl 4-chloro-3-ethoxy-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of ethyl 4-chloro-3-ethoxy-2-butenoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-3-ethoxybutanoate
- Ethyl 4-chloro-3-methoxy-2-butenoate
- Ethyl 4-bromo-3-ethoxy-2-butenoate
Uniqueness
Ethyl 4-chloro-3-ethoxy-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a chlorine atom and an ethoxy group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
32809-81-7 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC名 |
ethyl 4-chloro-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H13ClO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3 |
InChIキー |
ZKGUZFGSTHDYQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=CC(=O)OCC)CCl |
異性体SMILES |
CCO/C(=C/C(=O)OCC)/CCl |
正規SMILES |
CCOC(=CC(=O)OCC)CCl |
Key on ui other cas no. |
32809-81-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Benzyl-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1638493.png)





![(2S)-2-amino-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide](/img/structure/B1638516.png)

